molecular formula C9H10F2N2O2 B2569493 (2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine CAS No. 2248172-80-5

(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine

Cat. No. B2569493
CAS RN: 2248172-80-5
M. Wt: 216.188
InChI Key: AEEMEWLROKLZPM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a chemical compound that belongs to the class of substituted amphetamines. It is also known as 2,6-difluoro-4-nitroamphetamine (DFNA) or 4,5-dihydro-1H-imidazole-2-carboxamide (DFNI). DFNA is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

DFNA acts as a potent stimulant of the central nervous system by binding to and activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that regulates the release of dopamine and other neurotransmitters. DFNA also acts as a substrate for the monoamine transporters, which allows it to enter neurons and increase the release of dopamine and norepinephrine.
Biochemical and Physiological Effects:
DFNA has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. DFNA can also increase heart rate and blood pressure, which can lead to adverse cardiovascular effects in high doses. DFNA has been shown to have a lower abuse potential than other stimulants, such as amphetamine and cocaine.

Advantages and Limitations for Lab Experiments

DFNA has several advantages for use in scientific research, including its potent and selective activation of TAAR1, its ability to increase the release of dopamine and norepinephrine, and its lower abuse potential compared to other stimulants. However, DFNA also has limitations, including its potential cardiovascular effects, its limited availability, and its high cost.

Future Directions

There are several future directions for research on DFNA, including:
1. Investigating the potential therapeutic applications of DFNA for neurological and psychiatric disorders, such as ADHD, depression, and addiction.
2. Developing novel compounds that target TAAR1 and have improved pharmacokinetic and pharmacodynamic properties.
3. Studying the long-term effects of DFNA on cognitive function, mood, and cardiovascular health.
4. Investigating the potential interactions between DFNA and other drugs, such as antidepressants and antipsychotics.
5. Developing new methods for the synthesis and purification of DFNA that improve yield and purity.
Conclusion:
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine is a psychoactive drug that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. DFNA acts as a potent stimulant of the central nervous system by activating TAAR1 and increasing the release of dopamine and norepinephrine. DFNA has several advantages for use in scientific research, but also has limitations and potential cardiovascular effects. Future research on DFNA may lead to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

DFNA can be synthesized through several methods, including the reduction of 2,6-difluoro-4-nitrophenylacetone with sodium borohydride or lithium aluminum hydride, or the condensation of 2,6-difluoro-4-nitrobenzaldehyde with nitroethane followed by reduction with sodium borohydride. The purity and yield of DFNA can be optimized through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

DFNA has been used in scientific research to investigate its potential therapeutic applications for various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. DFNA has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and mood. DFNA has also been studied as a potential treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(2S)-2-(2,6-difluoro-4-nitrophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-5(4-12)9-7(10)2-6(13(14)15)3-8(9)11/h2-3,5H,4,12H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMEWLROKLZPM-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,6-Difluoro-4-nitrophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.